molecular formula C21H30N2O3 B6068360 1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone

1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone

Cat. No. B6068360
M. Wt: 358.5 g/mol
InChI Key: ZETPGUHDGXIIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone, also known as MDPV, is a synthetic cathinone that is classified as a designer drug. It was first synthesized in the 1960s and has gained popularity in recent years due to its stimulant effects. MDPV is known to be highly addictive and can lead to severe health problems if abused.

Mechanism of Action

1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to a euphoric and stimulating effect. 1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone also has an affinity for the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause seizures, psychosis, and other severe health problems if abused.

Advantages and Limitations for Lab Experiments

1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has several advantages as a research tool. It is highly potent and has a rapid onset of action, making it useful for studying the effects of stimulants on the brain. However, its addictive potential and potential for abuse limit its usefulness as a research tool.

Future Directions

There are several future directions for research on 1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone but with reduced potential for abuse. Another area of interest is the development of new treatments for addiction to stimulants like 1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone. Finally, there is a need for further research into the long-term effects of 1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone use on the brain and body.

Synthesis Methods

1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone is synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with 1-(2-chloroethyl)-4-methylpiperazine. The resulting product is then treated with sodium borohydride to reduce the ketone group, resulting in the formation of 1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone.

Scientific Research Applications

1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has been the subject of numerous scientific studies due to its potential as a research tool. It has been used to study the effects of stimulants on the brain and to investigate the mechanisms of addiction. 1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has also been used to study the effects of cathinones on the cardiovascular system.

properties

IUPAC Name

1-[2-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-26-19-8-4-6-17(14-19)10-11-18-7-5-13-22(15-18)21(25)16-23-12-3-2-9-20(23)24/h4,6,8,14,18H,2-3,5,7,9-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETPGUHDGXIIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2CCCN(C2)C(=O)CN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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